

Fmoc-Aph(Hor)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Aph(Hor)-OH

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This technical guide provides an in-depth overview of N- α -(9-Fluorenylmethoxycarbonyl)-4-(L-hydroorotylamido)-L-phenylalanine (**Fmoc-Aph(Hor)-OH**), a critical building block in the synthesis of peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and application, with a focus on its role in the production of the gonadotropin-releasing hormone (GnRH) antagonist, degarelix.

Core Compound Data

Fmoc-Aph(Hor)-OH is a derivative of the amino acid phenylalanine, notable for the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a hydroorotyl (Hor) moiety attached to the para-amino group of the phenyl ring. These modifications are crucial for its utility in solid-phase peptide synthesis (SPPS).

Property	Value	Reference
CAS Number	1253282-31-3	[1] [2] [3]
Molecular Formula	C ₂₉ H ₂₆ N ₄ O ₇	[2]
Molecular Weight	542.54 g/mol	[2]
Appearance	White to off-white solid	
Purity	≥99% (HPLC)	[1]
Storage	2-8°C	

Synthesis of Fmoc-Aph(Hor)-OH: A Representative Protocol

The synthesis of **Fmoc-Aph(Hor)-OH** is a multi-step process that involves the protection of the precursor amino acid followed by the coupling of the hydroorotyl group. While specific industrial protocols may vary, the following represents a chemically sound and widely applicable laboratory-scale synthesis.

Step 1: Synthesis of Fmoc-4-amino-L-phenylalanine

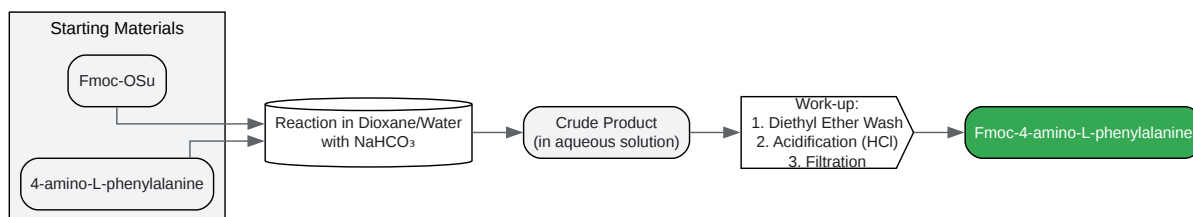
The initial step is the protection of the alpha-amino group of 4-amino-L-phenylalanine with the Fmoc group. This is a standard procedure in peptide chemistry.

Materials and Reagents:

Reagent	Purpose
4-amino-L-phenylalanine	Starting amino acid
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)	Fmoc protection reagent
Sodium Bicarbonate (NaHCO_3) or Sodium Carbonate (Na_2CO_3)	Base
Dioxane and Water	Solvent system
Diethyl Ether	for washing
Hydrochloric Acid (HCl)	for acidification

Procedure:

- Dissolve 4-amino-L-phenylalanine in an aqueous solution of sodium bicarbonate or sodium carbonate in a mixture of dioxane and water.
- Cool the solution in an ice bath.
- Add a solution of Fmoc-OSu in dioxane dropwise to the cooled amino acid solution while stirring.
- Allow the reaction to proceed for several hours, gradually warming to room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
- Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-4-amino-L-phenylalanine.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.



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Synthesis of Fmoc-4-amino-L-phenylalanine.

Step 2: Coupling of L-Hydroorotic Acid

The subsequent step involves the amide bond formation between the 4-amino group of Fmoc-4-amino-L-phenylalanine and the carboxylic acid of L-hydroorotic acid.

Materials and Reagents:

Reagent	Purpose
Fmoc-4-amino-L-phenylalanine	Protected amino acid
L-Hydroorotic Acid	Coupling partner
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	Coupling reagent
HOBt (Hydroxybenzotriazole)	Additive to suppress side reactions
DIPEA (N,N-Diisopropylethylamine)	Base
DMF (Dimethylformamide)	Solvent

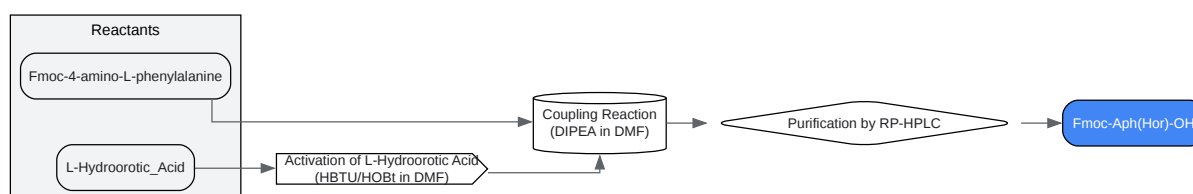
Procedure:

- Dissolve L-hydroorotic acid in DMF.

- Add HBTU and HOBT to the solution to pre-activate the carboxylic acid.
- In a separate vessel, dissolve Fmoc-4-amino-L-phenylalanine in DMF.
- Add the solution of Fmoc-4-amino-L-phenylalanine to the activated L-hydroorotic acid solution.
- Add DIPEA to the reaction mixture to facilitate the coupling reaction.
- Stir the reaction at room temperature and monitor its progress by HPLC.
- Upon completion, the product is typically isolated by precipitation with an anti-solvent (e.g., water or diethyl ether) followed by purification.

Purification and Characterization:

The crude **Fmoc-Aph(Hor)-OH** is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical techniques such as ^1H NMR, mass spectrometry, and analytical HPLC.



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Coupling of L-Hydroorotic Acid to Fmoc-4-amino-L-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS) of Degarelix

Fmoc-Aph(Hor)-OH is a key component in the SPPS of degarelix, a GnRH receptor antagonist used in the treatment of prostate cancer. The following is a generalized protocol for its incorporation into the growing peptide chain on a solid support.

Experimental Protocol:

Step	Procedure	Reagents
1. Resin Swelling	The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent.	DMF or DCM
2. Fmoc Deprotection	The Fmoc group from the N-terminus of the growing peptide chain on the resin is removed.	20% Piperidine in DMF
3. Washing	The resin is washed thoroughly to remove residual piperidine and by-products.	DMF, Isopropanol
4. Coupling	Fmoc-Aph(Hor)-OH is activated and coupled to the free N-terminus of the peptide-resin.	Fmoc-Aph(Hor)-OH, DIC/HOBt or HBTU/DIPEA in DMF
5. Washing	The resin is washed to remove excess reagents and by-products.	DMF

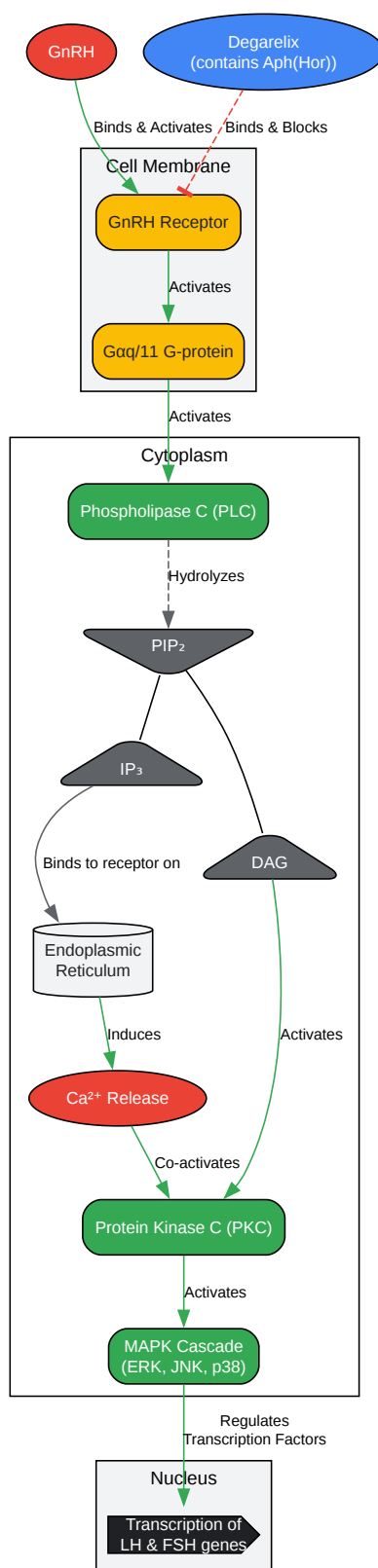
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the degarelix sequence.

Biological Context: GnRH Receptor Signaling Pathway

Degarelix exerts its therapeutic effect by blocking the GnRH receptor in the pituitary gland. This prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling

cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH levels subsequently suppresses testosterone production, which is crucial for the growth of many prostate tumors.

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.



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Simplified GnRH Receptor Signaling Pathway and the Action of Degarelix.

This document provides a foundational understanding of **Fmoc-Aph(Hor)-OH** for its application in research and development. For specific experimental applications, further optimization and validation are recommended.

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